N-(2-pyridin-2-ylethyl)cycloheptanamine
Description
N-(2-pyridin-2-ylethyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring linked to an ethylpyridine moiety. Its structure combines the hydrophobic cycloheptanamine group with the polar pyridine ring, enabling dual interactions with biological targets.
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-4-8-13(7-3-1)16-12-10-14-9-5-6-11-15-14/h5-6,9,11,13,16H,1-4,7-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPRJXIGCQRDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-(2-bromoethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
N-(2-pyridin-2-ylethyl)cycloheptanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylethyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analog: AXKO-0046
Compound: N-((3-(2-(benzylamino)ethyl)-1H-indol-2-yl)methyl)cycloheptanamine (AXKO-0046) Key Features:
- Cycloheptanamine core linked to an indole-benzylaminoethyl group.
- Biological Activity : Selective lactate dehydrogenase-B (LDH-B) inhibitor with an EC50 of 42 nM via an uncompetitive mechanism .
Comparison : - Structural Differences: The target compound lacks the indole and benzylamino groups, which are critical for LDH-B binding in AXKO-0044.
- Functional Implications : The pyridinylethyl group in the target compound may favor interactions with receptor tyrosine kinases (RTKs) instead of LDH-B, as seen in pyridine-containing analogs (e.g., ) .
Pyridine-Containing Anticancer Agents
Compound : 6-(2-Pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 8 in )
Key Features :
- Pyridinylethyl group attached to a pyrrolopyrimidine core.
- Biological Activity: Potent RTK inhibitors (e.g., EGFR, VEGFR) with IC50 values in the nanomolar range. Compound 8 reduced tumor growth and metastasis in vivo . Comparison:
- Structural Differences : The target compound replaces the pyrrolopyrimidine core with cycloheptanamine, altering hydrophobicity and conformational flexibility.
Cycloheptanamine Derivatives with Varied Substituents
Compound : N-(2-methyl-1-phenylpropyl)cycloheptanamine ()
Key Features :
- Cycloheptanamine linked to a phenylpropyl chain.
- Synthesis : Prepared via column chromatography (55% yield) with confirmed NMR data .
Comparison : - Structural Differences : The phenylpropyl group introduces steric bulk compared to the pyridinylethyl chain, reducing polarity.
- Functional Implications : The target compound’s pyridine ring likely improves solubility and target specificity relative to the phenylpropyl analog .
Mechanistic and Pharmacokinetic Insights
- Role of Pyridinylethyl Group : Enhances RTK inhibition via polar interactions, as demonstrated in pyrrolopyrimidine derivatives .
- Substituent Effects : Trimethylacetyl or phenyl groups () modulate potency by interacting with hydrophobic enzyme pockets, suggesting that the target compound’s activity could be optimized with similar modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
